N-oleoyl alanine

描述

属性

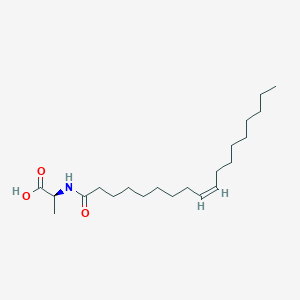

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZBIVWDKADIA-GDWUOILNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis Pathway of N-oleoyl alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological synthesis pathway of N-oleoyl alanine, a naturally occurring N-acyl amino acid (NAAA) with significant biological activity. The document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of this important signaling molecule.

This compound is an endogenous lipid mediator found in animal and insect tissues, belonging to the broader class of N-acyl amino acids.[1] These molecules are recognized for their role in various physiological processes, including neurobiology and metabolic regulation.[1] Research has indicated the potential of this compound in modulating opioid withdrawal symptoms and influencing energy metabolism, possibly through interactions with the endocannabinoid system.[1]

Enzymatic Synthesis Pathways of this compound

The biosynthesis of N-acyl amino acids, including this compound, is a complex process that is not yet fully elucidated.[2] However, several key enzymatic pathways have been proposed and investigated, primarily involving the condensation of oleic acid (or its activated form, oleoyl-CoA) with L-alanine. The primary candidate enzymes and pathways are detailed below.

1. Direct Condensation of Oleic Acid and Alanine by PM20D1

The secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a key bidirectional enzyme that catalyzes both the synthesis and hydrolysis of N-acyl amino acids.[3] It facilitates the direct condensation of a free fatty acid and an amino acid. While its activity has been demonstrated with N-oleoyl phenylalanine, its broad substrate scope makes it a primary candidate for the synthesis of this compound in vivo.[3][4] The synthesis activity of PM20D1 is notably stimulated by its association with lipoprotein particles in the circulation.[4][5]

2. Acyl-CoA Dependent Synthesis by Cytochrome c

Mitochondrial cytochrome c has been shown to catalyze the formation of N-acyl amino acids from acyl-CoA precursors and amino acids in vitro, in a reaction that is dependent on hydrogen peroxide.[2] Specifically, it can synthesize N-arachidonoyl alanine from arachidonoyl-CoA and alanine.[2] This suggests a plausible mechanism for this compound synthesis from oleoyl-CoA and alanine within the mitochondria.

3. Reverse Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation (hydrolysis) of this compound into oleic acid and alanine.[1][6][7] However, under conditions of high substrate concentrations, FAAH can catalyze the reverse reaction, leading to the synthesis of N-acyl amides.[8][9] While primarily a catabolic enzyme, its potential contribution to the anabolic pathway under specific physiological or pathological conditions cannot be entirely ruled out.[8]

4. Synthesis via Acylase I

Acylase I is another enzyme capable of synthesizing N-acyl-L-amino acids through a reverse hydrolysis mechanism.[10] This provides an additional, albeit less characterized, potential pathway for this compound formation.

Quantitative Data

The following tables summarize the available quantitative data related to this compound.

Table 1: Endogenous and Post-Administration Concentrations of this compound in Mice

| Parameter | Tissue/Fluid | Concentration | Citation |

| Endogenous Level | Brain | 1.6 ± 1.4 pmol/g | |

| Post-Administration (60 mg/kg, i.p.) | Brain | 379 ± 100 pmol/g | |

| Post-Administration (60 mg/kg, i.p.) | Plasma | 8,400 ± 3,500 pmol/mL |

Data from studies on ICR mice.

At present, specific Michaelis-Menten kinetic constants (Km, Vmax) for the enzymatic synthesis of this compound have not been reported in the literature. However, the synthesis of other N-acyl amino acids by candidate enzymes has been shown to follow Michaelis-Menten kinetics.[11][12]

Experimental Protocols

1. Quantification of this compound by HPLC-MS/MS

A robust method for the extraction and quantification of this compound from brain and plasma has been developed. The general workflow is as follows:

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both brain homogenates and plasma samples are subjected to liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound.

-

Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification of this compound, often using a deuterated internal standard.

2. N-acyl Amino Acid Hydrolase Activity Assay (PM20D1)

This protocol is adapted from studies on PM20D1 activity in tissue lysates.[13]

-

Tissue Lysate Preparation: Tissues are homogenized in a suitable buffer (e.g., PBS) and total protein concentration is determined.

-

Reaction Mixture:

-

100 µg of whole-tissue lysate

-

This compound substrate (e.g., 100 µM)

-

Phosphate-buffered saline (PBS) to a final volume of 100 µL

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).

-

Reaction Termination and Analysis: The reaction is stopped, and the formation of the product (oleic acid) is quantified using a suitable analytical method like LC-MS.

3. In Vitro N-acyl Amino Acid Synthase Assay

This is a generalized protocol based on the characterization of enzymes like PM20D1 and cytochrome c.

-

Reaction Mixture:

-

Purified recombinant enzyme (e.g., PM20D1 or cytochrome c) or tissue lysate

-

Oleic acid or Oleoyl-CoA (substrate)

-

L-alanine (substrate)

-

Appropriate buffer (e.g., PBS or Tris-HCl) at optimal pH

-

For cytochrome c, hydrogen peroxide is required.

-

-

Incubation: The reaction is incubated at 37°C for a set time.

-

Analysis: The formation of this compound is measured by HPLC-MS/MS.

Visualizations

Diagram 1: Proposed Biosynthetic and Degradative Pathways of this compound

Caption: Overview of potential synthesis and degradation routes for this compound.

Diagram 2: Experimental Workflow for this compound Quantification

Caption: General workflow for quantifying this compound in biological samples.

Diagram 3: Logical Relationship of Key Enzymes

Caption: Functional relationship between substrates, product, and key enzymes.

References

- 1. Buy this compound [smolecule.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Emerging Role of N-Oleoyl Alanine in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid that is gaining recognition as a significant signaling molecule in a variety of physiological processes, particularly in the realm of metabolic regulation. As a member of the N-acyl amino acid family, OlAla's mechanism of action is primarily attributed to its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a weak inhibitor of fatty acid amide hydrolase (FAAH). This dual functionality positions it as a modulator of lipid metabolism, glucose homeostasis, and neuro-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic signaling cascades, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic and neurological disorders.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that participate in a wide array of biological functions, including energy metabolism, pain perception, and inflammation[1]. This compound, a conjugate of oleic acid and the amino acid alanine, has been identified in various animal tissues and is emerging as a bioactive mediator with therapeutic potential[2]. Its structural similarity to other well-characterized N-acyl amides, such as N-oleoyl glycine (OlGly), has prompted investigations into its physiological roles and mechanisms of action. This guide will delve into the core aspects of OlAla's involvement in metabolic signaling, with a focus on its interaction with PPARα and its downstream consequences.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its biological effects through at least two distinct molecular targets:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: OlAla functions as an agonist for PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[3] Upon binding to OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction initiates the transcription of genes that promote fatty acid uptake, β-oxidation, and ketogenesis, while simultaneously suppressing inflammatory pathways.[4][5]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: OlAla has been shown to be a weak inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of several endocannabinoids and other bioactive fatty acid amides.[3] By weakly inhibiting FAAH, OlAla may potentiate the signaling of other endogenous lipids that are substrates for this enzyme, although this is considered a secondary mechanism compared to its potent PPARα agonism.

Role in Metabolic Signaling Cascades

The activation of PPARα by this compound triggers a cascade of events that collectively contribute to the regulation of metabolic homeostasis.

Lipid Metabolism

As a PPARα agonist, OlAla is predicted to be a significant regulator of lipid metabolism. PPARα activation in hepatocytes enhances the expression of genes crucial for fatty acid catabolism, including:

-

Carnitine Palmitoyltransferase 1A (CPT1A): The rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][7]

-

Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.[5]

By upregulating these and other related genes, OlAla is expected to increase the rate of fatty acid oxidation in the liver, thereby reducing the accumulation of lipids and potentially mitigating conditions such as non-alcoholic fatty liver disease (NAFLD).

Glucose Homeostasis

The influence of this compound on glucose metabolism is an area of active investigation. While direct quantitative data on OlAla's effect on glucose uptake in metabolically active tissues like adipocytes and hepatocytes is still emerging, the known functions of PPARα provide a framework for its potential role. PPARα activation has been shown to improve insulin sensitivity and regulate glucose homeostasis, although the precise mechanisms are complex and can be tissue-specific. Some studies suggest that PPARα agonists can indirectly influence glucose metabolism by modulating lipid metabolism and reducing lipotoxicity.

Neuro-Metabolic Signaling

Beyond its peripheral metabolic effects, this compound has been studied for its role in the central nervous system, particularly in the context of addiction and reward pathways. Research has shown that OlAla can attenuate the rewarding effects of nicotine and reduce withdrawal symptoms, suggesting an interplay between metabolic signaling and neurobiology.[4][8]

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.

| Parameter | Value | Species/System | Reference |

| PPARα Activation (EC₅₀) | ~50 µM (Luciferase Assay) | In vitro | [8] |

| FAAH Inhibition (IC₅₀) | > 10 µM (Weak Inhibition) | In vitro |

Table 1: In Vitro Activity of this compound

| Parameter | Dose | Observation | Species | Reference |

| Nicotine Conditioned Place Preference | 30 mg/kg, i.p. | Attenuated nicotine-induced CPP | Mouse | [8] |

| Alcohol Intake and Preference | 60 mg/kg, i.p. | Significantly reduced alcohol intake and preference | Mouse | [9] |

Table 2: In Vivo Behavioral Effects of this compound

| Time Point | Plasma Concentration (pmol/mL) | Brain Concentration (pmol/g) | Species | Reference |

| 5 min | ~8,000 | ~300 | Mouse | [8] |

| 20 min | ~14,000 | ~379 | Mouse | [7][8] |

| 60 min | ~4,000 | ~100 | Mouse | [8] |

| 120 min | < 80 (Below LOQ) | ~2.5 | Mouse | [8] |

Table 3: Pharmacokinetics of this compound in Mice (60 mg/kg, i.p.) [7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

PPARα Activation Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Cell Line: HepG2 cells stably co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPREs.

Protocol:

-

Seed HepG2-PPRE-luciferase cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with a fresh medium containing various concentrations of this compound or a known PPARα agonist (e.g., WY-14643) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Normalize the luciferase activity to the total protein concentration for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Enzyme Source: Recombinant human FAAH or rat brain homogenate.

Substrate: A fluorescently labeled FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

Protocol:

-

Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

In a 96-well plate, add the FAAH enzyme source to the reaction buffer.

-

Add various concentrations of this compound or a known FAAH inhibitor (e.g., URB597) as a positive control. Include a vehicle control.

-

Pre-incubate the enzyme with the test compounds for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the FAAH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conditioned Place Preference (CPP) Assay

This behavioral assay is used to assess the rewarding or aversive properties of a drug.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

Protocol:

-

Pre-conditioning Phase (Day 1): Allow each mouse to freely explore both compartments of the apparatus for 15-20 minutes to determine any baseline preference for one compartment over the other.

-

Conditioning Phase (Days 2-4):

-

On drug-pairing days, administer this compound (or vehicle) followed by the drug of interest (e.g., nicotine) and confine the mouse to one of the compartments for a set period (e.g., 20 minutes).

-

On saline-pairing days, administer saline and confine the mouse to the other compartment. The order of drug and saline pairings is counterbalanced across animals.

-

-

Test Phase (Day 5): Place the mouse in the neutral central area of the apparatus and allow it to freely explore both compartments for 15-20 minutes without any drug administration.

-

Data Analysis: Record the time spent in each compartment during the test phase. An increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties. A decrease indicates a conditioned place aversion. The effect of this compound is determined by its ability to alter the preference or aversion induced by the drug of interest.[8][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound is a promising endogenous lipid molecule with significant potential as a modulator of metabolic signaling pathways. Its ability to activate PPARα positions it as a key player in the regulation of lipid metabolism and suggests a therapeutic utility for metabolic disorders characterized by dyslipidemia and insulin resistance. While the current body of research has laid a strong foundation for understanding its mechanism of action and its effects in the context of neuro-behavioral models, further investigation is warranted to fully elucidate its direct impact on glucose uptake and lipolysis in relevant metabolic tissues. Future studies employing targeted metabolomics and transcriptomics in response to OlAla treatment in hepatocytes and adipocytes will be crucial for building a more complete picture of its metabolic effects. Such data will be invaluable for the development of novel therapeutic strategies targeting the this compound signaling axis for the treatment of metabolic and related disorders.

References

- 1. [Oleanolic acid-stimulated lipolysis in primary adipocytes and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of carnitine palmitoyl transferase 1 and fatty acid oxidation by retinoic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zen-bio.com [zen-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound attenuates Nicotine Reward and Spontaneous Nicotine Withdrawal in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of N-Oleoyl Alanine on Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-oleoyl alanine is an endogenous N-acyl amino acid that has been identified as a signaling molecule with the potential to modulate the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism and energy homeostasis, making it a key therapeutic target for dyslipidemia and metabolic diseases. This document provides a comprehensive technical overview of the mechanism by which this compound is understood to activate PPARα. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon the established principles of PPARα activation, data from closely related analogs such as N-oleoyl glycine, and standardized experimental protocols to elucidate its mechanism of action. The guide details the molecular signaling cascade, presents quantitative data in a structured format, provides in-depth experimental methodologies, and includes visualizations of key pathways and workflows.

Introduction to PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a member of the nuclear receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[2] PPARα functions as a lipid sensor, detecting elevated levels of fatty acids and initiating a transcriptional program to increase their uptake, activation, and oxidation.

The canonical mechanism of PPARα activation involves the following steps:

-

Ligand Binding: Endogenous or synthetic ligands, typically fatty acids or their derivatives, enter the nucleus and bind to the ligand-binding domain (LBD) of PPARα.[2]

-

Conformational Change: Ligand binding induces a conformational change in the PPARα protein.

-

Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).[2]

-

PPRE Binding: This PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2][3]

-

Co-regulator Recruitment: The complex recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery.

-

Gene Transcription: This leads to the transcription of target genes involved in lipid metabolism.

This compound as a PPARα Agonist

This compound belongs to a class of bioactive lipids known as N-acyl amino acids.[4] These molecules are structurally similar to endocannabinoids and have emerged as important signaling molecules.[4] Studies on this compound and its close analog, N-oleoyl glycine, have indicated that they can function as agonists for PPARα.[5][6] Activation of PPARα by these lipoamino acids is thought to be a key mechanism through which they exert their effects on metabolism and reward pathways.[5][6]

Binding and Activation Data

Table 1: Quantitative Data for PPARα Ligands (Note: Data for this compound is not available. Data for a representative endogenous ligand (Oleic Acid) and a synthetic agonist (GW7647) are provided for context.)

| Ligand | Assay Type | Parameter | Value | Reference |

| Oleic Acid | Fluorescence Displacement | Ki | ~20 nM | [8] |

| GW7647 | Luciferase Reporter Assay | EC50 | 1.1 nM | [9] |

| N-Oleoyl Glycine | Cell Viability Assay (MPP+) | EC50 | 0.12 µM | [5] |

| This compound | Luciferase Reporter Assay | Activation | Observed at 50 µM | Data inferred from similar compounds |

Downstream Effects: Regulation of Target Genes

Upon activation by this compound, PPARα upregulates a suite of genes involved in fatty acid metabolism. This transcriptional response is central to its physiological effects.

Table 2: Key PPARα Target Genes and Their Functions

| Gene | Protein Name | Function |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for mitochondrial fatty acid import and β-oxidation.[10] |

| ACOX1 | Acyl-CoA Oxidase 1 | Rate-limiting enzyme in peroxisomal β-oxidation.[2] |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits the conversion of pyruvate to acetyl-CoA, promoting fatty acid oxidation over glucose oxidation.[11] |

| FABP1 | Fatty Acid Binding Protein 1 | Facilitates intracellular fatty acid transport.[2] |

| UCP2 | Uncoupling Protein 2 | Involved in energy expenditure. |

Quantitative PCR (qPCR) is the standard method to quantify the change in mRNA expression of these target genes following treatment with a PPARα agonist. While specific fold-change data for this compound is not available, potent synthetic agonists can induce the expression of these genes by several fold.

Signaling Pathway and Experimental Workflows

This compound - PPARα Signaling Pathway

References

- 1. Invitrogen LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders [mdpi.com]

- 11. Tubular CPT1A deletion minimally affects aging and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl Alanine and the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (NOA) is an endogenous N-acyl amino acid that has garnered significant interest for its interactions with the endocannabinoid system (ECS) and its potential therapeutic applications. Structurally similar to the endocannabinoid anandamide, NOA modulates several key components of the ECS, albeit with a distinct pharmacological profile. This technical guide provides an in-depth overview of the synthesis, metabolism, and molecular targets of this compound, with a focus on its interaction with Fatty Acid Amide Hydrolase (FAAH) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). Detailed experimental protocols for assessing these interactions are provided, along with a summary of the available quantitative data and visualizations of the relevant signaling pathways.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that play crucial roles in various physiological processes, including inflammation, pain perception, and energy metabolism.[1] this compound, a conjugate of oleic acid and the amino acid L-alanine, is a naturally occurring NAA found in animal and insect tissues.[2] Its structural similarity to anandamide (N-arachidonoylethanolamine), a key endocannabinoid, has prompted extensive research into its effects on the ECS. This guide will explore the multifaceted interactions of NOA with the ECS, providing a technical resource for researchers in the field.

Synthesis and Metabolism

The primary route for the synthesis of N-acyl amino acids like NOA involves the enzymatic condensation of a fatty acyl-CoA with an amino acid. While the specific enzymes responsible for NOA biosynthesis are not fully elucidated, a general pathway can be proposed.

The metabolism of NOA is primarily mediated by Fatty Acid Amide Hydrolase (FAAH), the same enzyme responsible for the degradation of anandamide.[3] FAAH hydrolyzes the amide bond of NOA, releasing oleic acid and L-alanine. The weak inhibition of FAAH by NOA suggests it may also act as a substrate for this enzyme.

Molecular Targets and Biological Activity

This compound interacts with the endocannabinoid system through multiple mechanisms:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: NOA is a weak inhibitor of FAAH. By partially inhibiting FAAH, NOA can lead to an increase in the endogenous levels of anandamide and other N-acylethanolamines, thereby indirectly potentiating cannabinoid receptor signaling.[4]

-

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation: NOA has been shown to activate PPARα, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[5] This activation is thought to mediate some of the therapeutic effects of NOA, such as its influence on energy homeostasis.

-

Indirect Cannabinoid Receptor 1 (CB1) Activation: Through its inhibition of FAAH, NOA can elevate the levels of anandamide, which is a potent agonist of the CB1 receptor.[6] This indirect activation of CB1 receptors likely contributes to the observed effects of NOA on pain and withdrawal symptoms.

-

GPR18: While some N-acyl amino acids have been shown to interact with the orphan G protein-coupled receptor GPR18, there is currently no conclusive evidence for a direct interaction of this compound with this receptor.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its close analog, N-oleoylglycine, with key molecular targets.

| Compound | Target | Assay Type | Value | Reference |

| This compound | FAAH | Inhibition | ~40% inhibition @ 10 µM | [9] |

| N-Oleoylglycine | FAAH | Inhibition | IC50 = 8.65 µM | [10] |

| Compound | Target | Assay Type | Value | Reference |

| This compound | PPARα | Activation | Activates PPARα | [2] |

| N-Oleoylethanolamide (OEA) | PPARα | Activation | EC50 = 100 nM | [11] |

Note: Specific EC50 value for this compound on PPARα is not currently available in the cited literature. The value for the structurally similar N-oleoylethanolamide is provided for context.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of oleic acid with L-alanine methyl ester followed by hydrolysis.[3]

Materials:

-

Oleic acid

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

Dissolve oleic acid, L-alanine methyl ester hydrochloride, and DMAP in DCM.

-

Cool the reaction mixture to 0°C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting N-oleoyl-L-alanine methyl ester by silica gel column chromatography.

-

Dissolve the purified ester in a mixture of methanol and water.

-

Add a solution of NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Fluorometric FAAH Inhibition Assay

This assay measures the inhibition of FAAH activity using a fluorogenic substrate.

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

N-Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) substrate

-

This compound (test inhibitor)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

-

In the microplate, add the assay buffer, FAAH enzyme, and the inhibitor solutions.

-

Include wells with enzyme and buffer only (vehicle control) and wells with buffer only (blank).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

PPARα Luciferase Reporter Assay

This cell-based assay measures the activation of PPARα by quantifying the expression of a luciferase reporter gene.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Expression vector for human PPARα

-

Luciferase reporter vector with a PPAR response element (PPRE) promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (test agonist)

-

Known PPARα agonist (positive control, e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

-

Plate the transfected cells in a 96-well white-walled microplate and allow them to adhere.

-

Prepare serial dilutions of this compound and the positive control agonist in cell culture medium.

-

Treat the cells with the different concentrations of the compounds and incubate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in a plate-reading luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the fold activation relative to the vehicle-treated cells.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]

- 4. Palmitoylethanolamide and other anandamide congeners. Proposed role in the diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Signaling Family: A Technical Guide to the Discovery and Initial Characterization of N-Acyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, a class of lipid signaling molecules known as N-acyl amino acids (NAAAs) has emerged as a significant area of research with profound therapeutic potential.[1][2] Chemically related to the well-studied endocannabinoids, NAAAs are endogenous signaling molecules characterized by an amino acid linked to a long-chain fatty acid via an amide bond.[1][2][3][4] Their discovery and ongoing characterization are expanding the known lipid signaling system, often referred to as the "endocannabinoidome," presenting new avenues for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the discovery, initial characterization, metabolic pathways, and key experimental protocols related to N-acyl amino acids.

While the existence of amino acids linked to lipids in bacterial membranes has been known for some time, their specific molecular functions in mammals have only recently begun to be unraveled.[1][2] The surge in interest over the past three decades was largely driven by groundbreaking discoveries in related lipid amides, such as the identification of anandamide as the endogenous ligand for the CB1 receptor and oleamide as a regulator of the sleep/wake cycle.[3][5]

Discovery and Initial Identification

The journey to understanding N-acyl amino acids has been one of both deliberate synthesis and serendipitous discovery. Initially, some NAAAs were synthesized for structure-activity relationship studies to better understand the binding requirements of the cannabinoid CB1 receptor.[1][2] A pivotal moment in their recognition as endogenous molecules came with the development of advanced analytical techniques, particularly functional proteomic and targeted lipidomics approaches.

A significant breakthrough occurred with the study of mice lacking the gene for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1][2] These studies revealed a significant elevation of a new class of metabolites, which were identified as N-acyl taurines (NATs), amides formed between very long-chain fatty acids and the sulfur-containing amino acid taurine.[1][2] Subsequent targeted lipidomics analyses of FAAH knockout mice unveiled a large and diverse family of naturally occurring NAAAs, including derivatives of proteinogenic α-amino acids.[1] More than 70 endogenous N-acyl amino acid/neurotransmitter (NAAN) conjugates have now been reported in mammals.[6][7]

Core Structural Characteristics

N-acyl amino acids are amphipathic molecules, possessing a hydrophilic amino acid "head" group and a hydrophobic fatty acid "tail".[7] This fundamental structure allows for a vast diversity of potential molecules, as theoretically, any amino acid can form an amide bond with any fatty acid.[1][2]

The general structure is as follows:

-

N-Acyl Group: This is the long-chain fatty acid moiety. Common fatty acids found in endogenous NAAAs include palmitic, stearic, oleic, linoleic, arachidonic, and docosahexaenoic acid.[1]

-

Amino Acid: A wide range of both proteinogenic (e.g., glycine, alanine, serine, leucine, phenylalanine) and non-proteinogenic (e.g., GABA, taurine) amino acids have been identified as forming these conjugates.[1][6]

This structural variety is a key factor in their diverse biological activities and their potential as flexible tools for probing novel binding sites on membrane proteins.[6][7]

Quantitative Data: Endogenous Levels of N-Acyl Amino Acids

The concentration of N-acyl amino acids varies significantly across different tissues, reflecting their diverse physiological roles. The following table summarizes some of the reported endogenous levels of specific NAAAs in various tissues.

| N-Acyl Amino Acid | Tissue | Concentration | Reference |

| N-arachidonoyl glycine (NA-Gly) | Spinal Cord | ~140 pmol g⁻¹ dry tissue weight | [6] |

| N-arachidonoyl glycine (NA-Gly) | Small Intestine | ~140 pmol g⁻¹ dry tissue weight | [6] |

| N-arachidonoyl glycine (NA-Gly) | Brain | ~80–100 pmol g⁻¹ dry tissue weight | [6] |

| N-arachidonoyl glycine (NA-Gly) | Kidney | ~80–100 pmol g⁻¹ dry tissue weight | [6] |

| N-arachidonoyl glycine (NA-Gly) | Skin | ~80–100 pmol g⁻¹ dry tissue weight | [6] |

| N-arachidonoyl glycine (NA-Gly) | Heart | <5 pmol g⁻¹ dry tissue weight | [6] |

| Various N-acyl amino acids | Rat Brain | 0.2 to 69 pmol g⁻¹ wet weight | [8] |

Metabolic Pathways: Biosynthesis and Degradation

The metabolic pathways governing the synthesis and inactivation of N-acyl amino acids are complex and not yet fully elucidated.[1][2] However, several key enzymatic routes have been identified.

Biosynthesis

Two primary types of biosynthetic pathways have been proposed for N-acyl amino acids:

-

Direct Condensation: This involves the direct joining of a fatty acid (or its Coenzyme A derivative) with an amino acid.

-

Cytochrome c: This enzyme has been shown to catalyze the synthesis of N-arachidonoyl glycine (NAraGly) from glycine and arachidonoyl-CoA, a process that can be influenced by the presence of hydrogen peroxide.[1][2][9] This pathway is also implicated in the formation of other NAAAs, including those with serine, alanine, and GABA.[2]

-

Glycine N-acyltransferase-like enzymes: These enzymes can also mediate the formation of the amide bond between medium- and long-chain acyl-CoAs and glycine.[2]

-

-

Sequential Modification of a Precursor: In this route, a pre-existing fatty acid conjugate is modified to form the final NAAA.

The following diagram illustrates the key biosynthetic pathways for N-acyl amino acids.

Caption: Biosynthetic pathways of N-acyl amino acids.

Degradation

The primary route for the inactivation of N-acyl amino acids is through enzymatic hydrolysis of the amide bond, which breaks them down into their constituent fatty acid and amino acid.

-

Fatty Acid Amide Hydrolase (FAAH): This is the same enzyme that degrades anandamide and is a key player in the catabolism of a wide range of N-acyl amides, including NAAAs.[1][9]

The following diagram depicts the degradation pathway for N-acyl amino acids.

Caption: Degradation pathway of N-acyl amino acids.

Signaling Pathways and Molecular Targets

N-acyl amino acids exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[6][7] Unlike anandamide, most NAAAs do not appear to activate the classical cannabinoid receptors, CB1 and CB2.[9]

-

G Protein-Coupled Receptors (GPCRs): Several orphan GPCRs have been identified as potential receptors for NAAAs, including GPR18, GPR55, and GPR92.[5]

-

Ion Channels: Certain NAAAs have been shown to modulate the activity of ion channels. For instance, N-arachidonoyl alanine (NA-Ala) can enhance N-type calcium channel currents and inhibit T-type calcium channel currents.[6]

-

Transporters: A notable target for some NAAAs is the glycine transporter, GLYT2. NA-Ala has been shown to inhibit GLYT2 activity.[6]

The following diagram illustrates the known signaling interactions of N-acyl amino acids.

Caption: Molecular targets of N-acyl amino acids.

Experimental Protocols for N-Acyl Amino Acid Analysis

The identification and quantification of N-acyl amino acids in biological samples require sensitive and specific analytical techniques. The following outlines a general workflow for their analysis.

Sample Preparation and Extraction

-

Tissue Homogenization: Tissues are homogenized in a suitable solvent, often a mixture of organic solvents like chloroform/methanol, to extract lipids.

-

Lipid Extraction: A liquid-liquid extraction is typically performed to separate the lipid-containing organic phase from the aqueous phase.

-

Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE to enrich for the NAAA fraction and remove interfering substances.

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of NAAAs.

-

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the different NAAA species based on their hydrophobicity.[11][12]

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the identification and quantification of individual NAAAs.[8] Multiple reaction monitoring (MRM) is often employed for targeted quantification.[8]

-

-

Derivatization: For analysis by techniques like HPLC with UV/Vis detection or gas chromatography (GC), derivatization may be necessary to improve detection. For instance, NAAAs can be derivatized with 2,4′-dibromoacetophenone to yield UV-absorbing esters.[11][12][13] For GC analysis, amino acids are converted to volatile derivatives through processes like acylation or silylation.[14]

The following diagram provides a schematic of a typical experimental workflow for NAAA analysis.

Caption: Workflow for N-acyl amino acid analysis.

Conclusion and Future Directions

The discovery and initial characterization of N-acyl amino acids have unveiled a complex and diverse family of signaling lipids with significant therapeutic potential.[1][2] Their pleiotropic actions on various receptors, ion channels, and transporters highlight their importance in a wide range of physiological processes.[6][7][15] As research in this field continues, a deeper understanding of their biosynthesis, degradation, and signaling pathways will undoubtedly emerge. This knowledge will be crucial for the development of novel therapeutic strategies targeting the NAAA system for a variety of conditions, including pain, inflammation, and metabolic disorders. The continued application of advanced analytical techniques will be essential for further elucidating the roles of these fascinating molecules in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]

- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 15. N-Acylamides - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physiological Concentrations and Signaling of N-Oleoyl Alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles. Structurally similar to other bioactive lipids like anandamide and oleoylethanolamide, this compound has emerged as a modulator of various biological processes, including neurotransmission and metabolic regulation. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in tissues, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Physiological Concentrations of this compound

The endogenous levels of this compound are found in low concentrations in mammalian tissues and fluids. Quantitative analysis is typically performed using sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The available data on the physiological concentrations of this compound are summarized below.

| Tissue/Fluid | Species | Concentration (pmol/g or pmol/mL) | Citation |

| Brain | Mouse (ICR) | 1.6 ± 1.4 pmol/g | [1] |

| Brain | Mouse | 1.32 ± 1.27 pmol/g | [2] |

| Plasma | Mouse (ICR) | Below Limit of Quantitation (<80 pmol/mL) | [1][2] |

Note: Data on the physiological concentrations of this compound in a wider range of tissues is currently limited in the scientific literature.

Experimental Protocols

Quantification of this compound in Tissues by HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of N-oleoyl glycine and this compound in brain and plasma.[1]

1. Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

Add a specific volume of a suitable homogenization solvent (e.g., methanol containing an internal standard).

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

2. Lipid Extraction:

-

Perform a liquid-liquid extraction to isolate the lipid fraction containing this compound. A common method involves the addition of chloroform and water to the tissue homogenate, followed by centrifugation to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

3. Sample Preparation for HPLC-MS/MS:

-

Evaporate the collected organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., a mixture of methanol and water).

4. HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

-

Use a suitable HPLC column (e.g., a C18 column) to chromatographically separate this compound from other lipid species.

-

Employ a gradient elution method with appropriate mobile phases (e.g., water and acetonitrile with formic acid) to achieve optimal separation.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their unique precursor-to-product ion transitions.

5. Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the tissue samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Experimental Workflow for this compound Quantification

Caption: Workflow for quantifying this compound in tissues.

Signaling Pathways of this compound

This compound exerts its biological effects through interaction with specific molecular targets, primarily the nuclear receptor PPARα and potentially through indirect modulation of the endocannabinoid system.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound has been identified as an agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Mechanism of Action:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to PPREs recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid oxidation, lipid transport, and other metabolic processes.[3][4]

PPARα Signaling Pathway

Caption: this compound activates the PPARα signaling pathway.

Experimental Protocol: PPARα Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of PPARα by a ligand like this compound.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Co-transfect the cells with two plasmids:

-

An expression vector encoding the full-length human PPARα protein.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

2. Ligand Treatment:

-

After an appropriate incubation period to allow for plasmid expression, treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (positive control). A vehicle control (e.g., DMSO) should also be included.

3. Cell Lysis and Luciferase Assay:

-

After the treatment period, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Measure the firefly luciferase activity using a luminometer after adding the appropriate luciferase substrate.

-

If a normalization plasmid was used, measure the Renilla luciferase activity as well.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

PPARα Reporter Assay Workflow

Caption: Workflow for a PPARα transactivation reporter assay.

Conclusion

This compound is an endogenous lipid mediator with demonstrated physiological relevance, particularly in the brain and plasma. The methodologies for its accurate quantification are well-established, relying on sensitive mass spectrometry techniques. Its primary known mechanism of action is through the activation of the nuclear receptor PPARα, leading to the transcriptional regulation of genes involved in lipid metabolism. Further research is warranted to fully elucidate the complete tissue distribution of this compound, identify other potential molecular targets, and unravel the full spectrum of its downstream signaling pathways and physiological functions. This in-depth guide provides a foundational resource for researchers and professionals in the field to design and execute studies aimed at further understanding the role of this compound in health and disease.

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and this compound in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates Nicotine Reward and Spontaneous Nicotine Withdrawal in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl Alanine: A Bioactive Lipid Mediator in Neuromodulation and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid that has emerged as a significant bioactive lipid mediator with considerable therapeutic potential. Structurally analogous to other well-characterized lipid signaling molecules such as N-oleoyl glycine (OlGly) and oleoylethanolamide (OEA), OlAla is involved in a range of physiological processes, most notably in the modulation of neurological and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, mechanism of action, and physiological effects. It details key experimental protocols for its study and presents quantitative data on its biological activities. Furthermore, this guide offers visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

N-acyl amino acids are a class of lipid molecules formed by the conjugation of a fatty acid with an amino acid.[1] this compound, a member of this family, has garnered increasing interest for its role as a signaling molecule in various biological systems.[2] It has been identified in insect and animal tissues, suggesting a conserved physiological function.[3] Research has particularly highlighted its potential in the management of substance use disorders, where it has been shown to ameliorate withdrawal symptoms associated with opioids and nicotine.[4][5] Its mechanism of action is multifaceted, involving interactions with several key cellular targets, including peroxisome proliferator-activated receptor alpha (PPARα) and fatty acid amide hydrolase (FAAH).[6] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and therapeutic development.

Biosynthesis and Metabolism

The biosynthesis of this compound, like other N-acyl amino acids, is believed to occur primarily through the condensation of oleic acid (or its activated form, oleoyl-CoA) with the amino acid L-alanine. This reaction can be catalyzed by several enzymes, including cytochrome c and glycine N-acyltransferase-like enzymes (GLYATL).[1][3]

The degradation of this compound is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release oleic acid and alanine.[2] The stability of this compound is thought to be greater than that of its glycine counterpart, N-oleoyl glycine, potentially contributing to a longer duration of action in vivo.[7]

Diagram of this compound Biosynthesis

Caption: Enzymatic synthesis of this compound from oleic acid and L-alanine.

Mechanism of Action

This compound exerts its biological effects through multiple molecular targets. Its primary mechanisms of action include:

-

PPARα Activation: this compound has been shown to be an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[6] Activation of PPARα is believed to mediate some of the therapeutic effects of OlAla, particularly in the context of addiction.[5]

-

FAAH Inhibition: this compound is a weak inhibitor of fatty acid amide hydrolase (FAAH).[8] By inhibiting FAAH, OlAla can increase the levels of other endogenous bioactive lipids, such as the endocannabinoid anandamide (AEA), which are also substrates for this enzyme. This indirect mechanism may contribute to the observed effects on the endocannabinoid system, including the potential for indirect activation of cannabinoid receptor 1 (CB1).[8]

Signaling Pathway of this compound

Caption: Direct and indirect signaling mechanisms of this compound.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Target | Assay Type | Value | Reference |

| This compound | FAAH | Inhibition | ~40% inhibition at 10 µM | [8] |

| N-oleoyl glycine | FAAH | Inhibition (IC₅₀) | 8.65 µM | [8] |

| This compound | PPARα | Activation (EC₅₀) | Not Reported |

Note: While this compound is confirmed as a PPARα agonist, a specific EC₅₀ value from a dose-response curve is not consistently reported in the reviewed literature.

Table 2: In Vivo Efficacy of this compound in Opioid Withdrawal Models

| Animal Model | Administration | Dose | Effect | Reference |

| Rat (Morphine Withdrawal) | Oral | 20 mg/kg | Prevented conditioned place aversion | [1] |

| Rat (Heroin Withdrawal) | Oral | 5 mg/kg | Reduced abdominal contractions and diarrhea | [1] |

| Rat (Morphine Withdrawal) | Intraperitoneal | 1 and 5 mg/kg | Interfered with somatic and aversive effects | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in the literature.

Conditioned Place Preference (CPP) for Opioid Withdrawal

This protocol is adapted from studies assessing the aversive effects of opioid withdrawal.[1][9]

-

Apparatus: A three-chamber apparatus with two larger conditioning chambers differing in visual and tactile cues, and a smaller neutral central chamber.

-

Acclimation (Day 1): Allow rats to freely explore all three chambers for a 15-minute pre-test to establish baseline preference.

-

Conditioning (Days 2-4):

-

Day 2 (Saline Pairing): Administer vehicle and confine the animal to one of the conditioning chambers for 30 minutes.

-

Day 3 (Morphine Administration): Administer a high dose of morphine (e.g., 10 mg/kg, s.c.) and return the animal to its home cage.

-

Day 4 (Withdrawal Pairing): Administer this compound (or vehicle) at the desired dose and time point before administering an opioid antagonist (e.g., naloxone, 1 mg/kg, s.c.) to precipitate withdrawal. Immediately confine the animal to the other conditioning chamber for 30 minutes.

-

-

Test (Day 5): Place the animal in the neutral central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. A significant decrease in time spent in the withdrawal-paired chamber indicates conditioned place aversion.

Somatic Opioid Withdrawal Assessment

This protocol is used to quantify the physical signs of opioid withdrawal.[1]

-

Induction of Dependence: Administer escalating doses of an opioid (e.g., morphine or heroin) over several days or via osmotic minipump implantation.

-

Precipitation of Withdrawal: Administer an opioid antagonist (e.g., naloxone) to induce withdrawal symptoms.

-

Observation: Place the animal in a clear observation chamber and videotape for a defined period (e.g., 30 minutes).

-

Scoring: A trained observer, blind to the treatment conditions, scores the frequency and duration of specific withdrawal behaviors, such as:

-

Abdominal contractions (writhing)

-

Diarrhea

-

Ptosis (eyelid drooping)

-

Salivation

-

Wet dog shakes

-

Teeth chattering

-

In Vitro FAAH Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on FAAH.[10]

-

Enzyme Source: Use recombinant human or rat FAAH, or tissue homogenates known to express FAAH (e.g., brain or liver).

-

Substrate: A fluorescent substrate such as AMC-arachidonoyl amide is commonly used.

-

Procedure:

-

Pre-incubate the FAAH enzyme with varying concentrations of this compound (or a known inhibitor as a positive control) in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

Initiate the reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 450-465 nm emission for AMC).

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and, if possible, calculate the IC₅₀ value.

Experimental Workflow Diagram

Caption: A typical workflow for in vivo behavioral studies of this compound.

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with demonstrated efficacy in preclinical models of substance use disorders. Its dual mechanism of action, involving both direct activation of PPARα and indirect modulation of the endocannabinoid system through weak FAAH inhibition, presents a unique pharmacological profile. The data summarized in this guide provide a solid foundation for its continued investigation.

Future research should focus on several key areas:

-

Elucidation of the PPARα EC₅₀: A definitive determination of the potency of this compound at the PPARα receptor is essential for a complete understanding of its mechanism of action.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery for potential therapeutic applications.

-

Exploration of Other Therapeutic Areas: Given its role in lipid metabolism and inflammation, the potential of this compound in metabolic disorders, neuroinflammation, and pain should be further explored.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any potential clinical development.

References

- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H39NO3 | CID 44423663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-oleoyl Alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of N-oleoyl alanine, a bioactive lipid with significant research interest. Detailed protocols for its synthesis and purification are outlined, along with methods for its characterization. Additionally, its role in relevant signaling pathways is discussed and visualized.

Introduction

This compound is an endogenous N-acyl amino acid that has garnered attention for its diverse biological activities, including its potential therapeutic effects in metabolic regulation and neurobiology.[1] Structurally, it consists of an oleic acid molecule linked to an alanine amino acid via an amide bond.[1] As an endocannabinoid-like molecule, this compound is involved in various physiological processes and is a subject of ongoing research for its potential as a pharmacological agent.[2] This document provides detailed methodologies for the synthesis and purification of this compound for research purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₉NO₃ | [3][4] |

| Molecular Weight | 353.5 g/mol | [1][4] |

| IUPAC Name | (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | [4] |

| CAS Number | 745733-78-2 | [5] |

| Purity (typical) | ≥95% | [5] |

| Appearance | Colorless oil or white solid | [6] |

| Solubility | Soluble in DMF, DMSO, and ethanol | [5] |

| λmax | 201 nm | [5] |

Table 2: Chromatographic and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| HPLC | ||

| Column | C18 reverse-phase (e.g., 4.6 x 75 mm, 3.5 µm) | [7] |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | [7] |

| Mass Spectrometry (Negative Mode) | ||

| Precursor Ion (m/z) | 352 | [4] |

| Product Ion (m/z) | 88 | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of L-alanine with oleoyl chloride. This method is adapted from a similar synthesis of oleoylethanolamide.[8]

Materials:

-

Oleic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

L-alanine

-

Triethylamine (TEA)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of Oleoyl Chloride:

-

In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

The resulting solution of oleoyl chloride in DCM is used directly in the next step.

-

-

Acylation of L-alanine:

-

In a separate round bottom flask, suspend L-alanine (1.1 equivalents) in anhydrous DCM.

-

Add triethylamine (2.5 equivalents) to the suspension and stir for 15 minutes at room temperature.

-

Cool the alanine suspension in an ice bath.

-

Slowly add the previously prepared oleoyl chloride solution to the alanine suspension via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Equilibrate the column by running hexane through it until the silica bed is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., hexane with a small amount of ethyl acetate).

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate).

-

Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure this compound.

-

-

Final Product:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

-

Confirm the purity by analytical techniques such as HPLC-MS and NMR. A purity of ≥95% is typically achieved.[5]

-

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound

This compound is known to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and is considered part of the expanded endocannabinoid system.

Caption: this compound signaling via the PPARα pathway.

Concluding Remarks

The protocols and data presented provide a solid foundation for researchers to synthesize and purify this compound for their studies. The detailed workflows and characterization data will aid in obtaining a high-purity compound, which is crucial for accurate and reproducible experimental results. Further investigation into the signaling pathways and biological functions of this compound will continue to be a valuable area of research in drug development and molecular pharmacology.

References

- 1. Buy this compound [smolecule.com]

- 2. N-oleoyl glycine and this compound attenuate alcohol self-administration and preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C21H39NO3 | CID 44423663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and this compound in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]